molecular formula C10H7IO B598453 3-Iodonaphthalen-2-ol CAS No. 103027-41-4

3-Iodonaphthalen-2-ol

Cat. No.: B598453
CAS No.: 103027-41-4
M. Wt: 270.069
InChI Key: ORYWNYKNTHPWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodonaphthalen-2-ol is an organic compound with the molecular formula C10H7IO It is a derivative of naphthalene, where an iodine atom is substituted at the third position and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodonaphthalen-2-ol typically involves the iodination of naphthalen-2-ol. One common method is the electrophilic aromatic substitution reaction, where naphthalen-2-ol is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the third position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-Iodonaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The iodine atom can be reduced to form naphthalen-2-ol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3-iodonaphthalen-2-one.

    Reduction: Formation of naphthalen-2-ol.

    Substitution: Formation of various substituted naphthalen-2-ol derivatives.

Scientific Research Applications

3-Iodonaphthalen-2-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodonaphthalen-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

  • 2-Iodonaphthalen-1-ol
  • 1-Iodonaphthalen-2-ol
  • 3-Bromonaphthalen-2-ol
  • 3-Chloronaphthalen-2-ol

Comparison: 3-Iodonaphthalen-2-ol is unique due to the specific positioning of the iodine and hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. For instance, the iodine atom at the third position offers different steric and electronic effects compared to 2-iodonaphthalen-1-ol, influencing its chemical behavior and applications .

Biological Activity

3-Iodonaphthalen-2-ol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the chemical formula C10H7IO\text{C}_{10}\text{H}_7\text{IO}, features an iodine atom and a hydroxyl group attached to a naphthalene ring. The presence of these functional groups contributes to its reactivity and biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains and fungi.

In Vitro Studies

A study conducted by Vibhute et al. (2011) evaluated the antibacterial activity of several naphthalene derivatives, including this compound. The results indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting potent antibacterial effects.

CompoundZone of Inhibition (mm)MIC (mg/mL)
This compound23.620.12
Ampicillin18.14N/A
Streptomycin30N/A

The study highlighted that the presence of iodine in the structure significantly enhances the antimicrobial properties compared to other halogenated compounds .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes. The reactive iodine atom can interfere with essential cellular processes, leading to cell death. This is consistent with findings that halogenated compounds often exhibit enhanced activity due to their ability to form reactive species that target microbial structures .

Case Study 1: Antimicrobial Efficacy Against Candida albicans

In a specific study focusing on antifungal activity, this compound demonstrated notable efficacy against Candida albicans. The compound showed a zone of inhibition measuring 19.25 mm, surpassing conventional antifungal agents such as fluconazole. This suggests its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Synthesis and Biological Evaluation

Another research effort involved synthesizing various derivatives of naphthalene compounds, including those with hydroxyl and iodo substituents. These derivatives were assessed for their biological activities, revealing that modifications to the naphthalene structure could enhance antimicrobial properties significantly. For instance, derivatives with multiple halogen substitutions showed improved activity against both bacterial and fungal strains .

Properties

IUPAC Name

3-iodonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYWNYKNTHPWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676313
Record name 3-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103027-41-4
Record name 3-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 3-aminonaphthol (5.41 g, 34 mmol) in 25 g of crushed ice, 30 mL of water and 10 mL of concentrated HCl at 10° C. was slowly added a solution of sodium nitrate (2.46 g, 36 mmol) in 10 mL water. A solution of potassium iodide (6.21 g, 37 mmol) in 20 mL water was slowly added with stirring at 10° C. The reaction mixture was stirred for 16 hours at room temperature, then diluted with diethyl ether and washed with water and 10% aqueous sodium sulfite solution. The organic layer was filtered through a Celite pad and the filtrate was concentrated under reduced pressure. The residue was chromatographed on silica (15% EtOAc/hexanes) to give 2.0 g of 3-iodo-naphthalen-2-ol.
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
25 g
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.